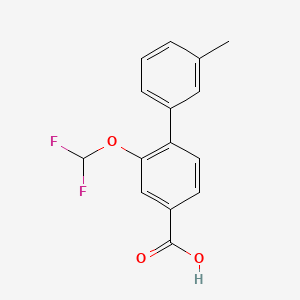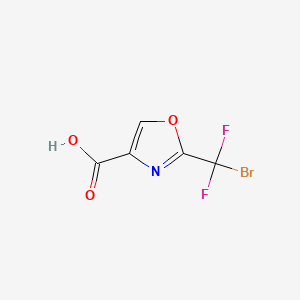
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a methylphenyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Difluoromethoxy Group: This can be achieved by reacting a suitable precursor with difluoromethyl ether under controlled conditions.
Attachment of the Methylphenyl Group:
Formation of the Benzoic Acid Core: The final step involves the oxidation of the intermediate compound to form the benzoic acid core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxy)-4-(3-methylphenyl)benzoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Trifluoromethoxy)-4-(3-methylphenyl)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)-4-(3-methylphenyl)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered electronic effects compared to its analogs
Eigenschaften
Molekularformel |
C15H12F2O3 |
|---|---|
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-4-(3-methylphenyl)benzoic acid |
InChI |
InChI=1S/C15H12F2O3/c1-9-3-2-4-10(7-9)12-6-5-11(14(18)19)8-13(12)20-15(16)17/h2-8,15H,1H3,(H,18,19) |
InChI-Schlüssel |
NJFLWKKCFZBUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)

